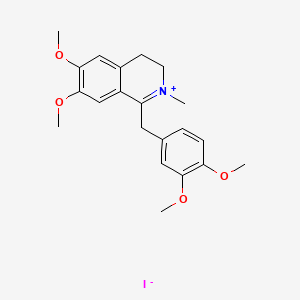
4,7-Methano-1H-indene-2-methanol, octahydro-, formate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,7-Methano-1H-indene-2-methanol, octahydro-, formate is a chemical compound with the molecular formula C12H18O2 . It is also known by other names such as tricyclo[5.2.1.02,6]decane-4-methanol, formate . This compound is characterized by its unique tricyclic structure, which contributes to its distinct chemical properties.
Preparation Methods
The synthesis of 4,7-Methano-1H-indene-2-methanol, octahydro-, formate involves several steps. One common synthetic route includes the reaction of tricyclo[5.2.1.02,6]decane-4-methanol with formic acid under specific conditions . The reaction typically requires a catalyst and controlled temperature to ensure the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
4,7-Methano-1H-indene-2-methanol, octahydro-, formate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Scientific Research Applications
4,7-Methano-1H-indene-2-methanol, octahydro-, formate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s unique structure makes it a subject of interest in studies related to molecular interactions and biological activity.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4,7-Methano-1H-indene-2-methanol, octahydro-, formate involves its interaction with specific molecular targets. The compound’s tricyclic structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biochemical effects, depending on the target and pathway involved .
Comparison with Similar Compounds
4,7-Methano-1H-indene-2-methanol, octahydro-, formate can be compared with similar compounds such as:
4,7-Methano-1H-indene, octahydro-2-methyl: This compound has a similar tricyclic structure but differs in its functional groups and molecular weight.
Tricyclo[5.2.1.02,6]decane derivatives: These compounds share the tricyclic core but have different substituents, leading to variations in their chemical properties and applications.
The uniqueness of this compound lies in its specific functional groups and the resulting chemical behavior, making it valuable for various scientific and industrial applications.
Properties
CAS No. |
64644-32-2 |
|---|---|
Molecular Formula |
C12H18O2 |
Molecular Weight |
194.27 g/mol |
IUPAC Name |
4-tricyclo[5.2.1.02,6]decanylmethyl formate |
InChI |
InChI=1S/C12H18O2/c13-7-14-6-8-3-11-9-1-2-10(5-9)12(11)4-8/h7-12H,1-6H2 |
InChI Key |
IHJLODXRSVOCFK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC1C3C2CC(C3)COC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


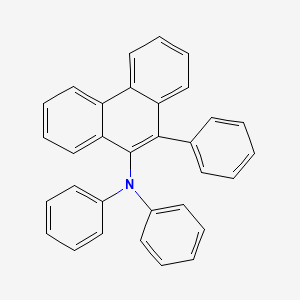
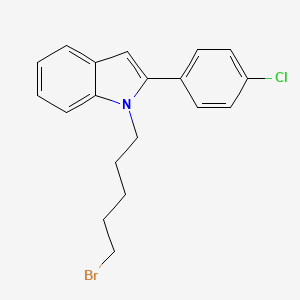
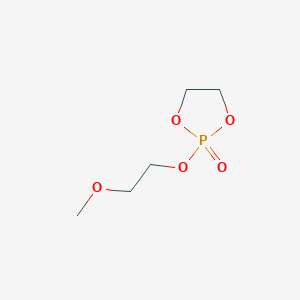
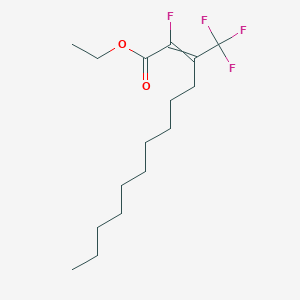
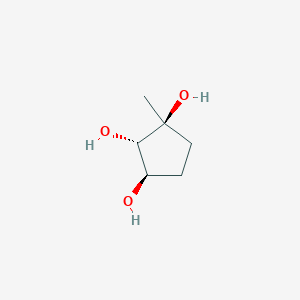
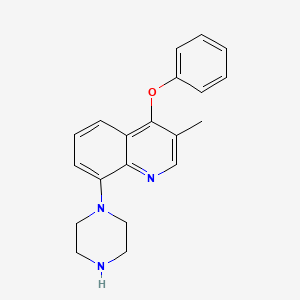
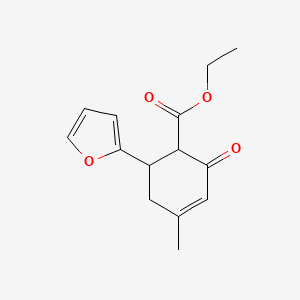

![1-Cyclohexyl-3-[2-(dimethylamino)ethyl]urea](/img/structure/B14176145.png)
![(6S)-6-(4-Nitrophenyl)-4-[(1S)-1-phenylethyl]morpholin-3-one](/img/structure/B14176156.png)
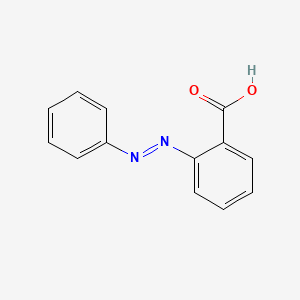
![(2R,3R)-2,3-dihydroxybutanedioic acid;ethyl (3R)-1-[4,4-bis(3-methylthiophen-2-yl)but-3-enyl]piperidine-3-carboxylate](/img/structure/B14176172.png)
